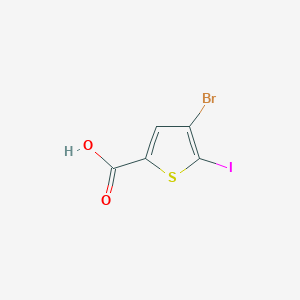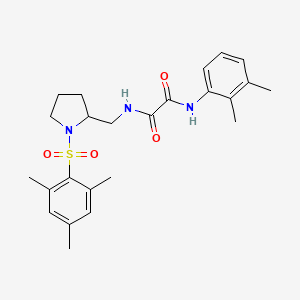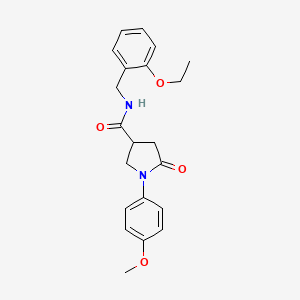
N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, is a structurally complex molecule that features a pyrrolidine core, which is a five-membered lactam ring. This core is substituted with various functional groups that contribute to the molecule's chemical properties and potential biological activity. The presence of the methoxyphenyl group suggests potential aromatic interactions, while the carboxamide moiety could be involved in hydrogen bonding and other polar interactions.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions that can include nucleophilic substitution, ester hydrolysis, and other transformations. For instance, the synthesis of a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was achieved through a multi-step process starting from commercially available precursors, with an overall yield of 48.8% . Another related compound, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, was synthesized with a tetra-substituted pyrrolidine ring, demonstrating the versatility of synthetic approaches to such structures .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectroscopy (MS), and single-crystal X-ray diffraction. For example, the structure of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using these methods . The crystal structure of a solvated pyrrolidine derivative, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was also determined by X-ray analysis, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including those that lead to the formation of new heterocyclic compounds. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized from related acrylamides and hydrazine hydrate, and further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives . These reactions demonstrate the reactivity of the pyrrolidine ring and its potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups and carboxamide functionalities can affect the compound's solubility, boiling and melting points, and stability. The crystal structure and conformation of these compounds, as studied by X-ray analysis and computational methods, can provide insights into their behavior in different environments, such as solvated states or solid forms .
科学的研究の応用
Analytical Methods for Determining Antioxidant Activity
Antioxidants play a critical role in various scientific fields, including food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) provides a comprehensive review of the most important tests used to determine antioxidant activity. These methods, based on chemical reactions and spectrophotometry, could be relevant for assessing the antioxidant potential of complex organic compounds, including "N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" (Munteanu & Apetrei, 2021).
Stereochemistry and Pharmacological Profile
The stereochemistry of pharmaceutical compounds is crucial for their biological activity. Veinberg et al. (2015) discuss the importance of stereochemistry in improving the pharmacological profile of phenylpiracetam and its derivatives. This insight into the relationship between stereochemistry and biological properties could inform the synthesis and application of "N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" in a scientific research context, emphasizing the need for precise control over the compound's stereochemistry to potentially enhance its efficacy (Veinberg et al., 2015).
Environmental Effects of Organic Compounds
The environmental impact of organic UV filters, including their occurrence in water sources and potential ecological risks, is detailed by Schneider and Lim (2019). While the specific compound is not mentioned, the methodologies for detecting and assessing the environmental fate of similar organic compounds could be applicable. This approach could help in understanding the environmental persistence and effects of "N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" (Schneider & Lim, 2019).
Applications in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants is explored by Husain and Husain (2007). This enzymatic approach to degrading recalcitrant compounds could be relevant for studies on the breakdown or modification of complex organic molecules like "N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" (Husain & Husain, 2007).
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-19-7-5-4-6-15(19)13-22-21(25)16-12-20(24)23(14-16)17-8-10-18(26-2)11-9-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCOFTSMSSZNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

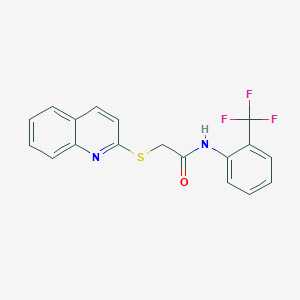
![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)
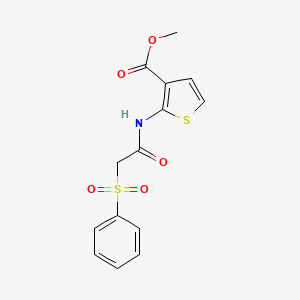
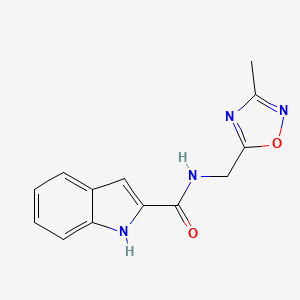
![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
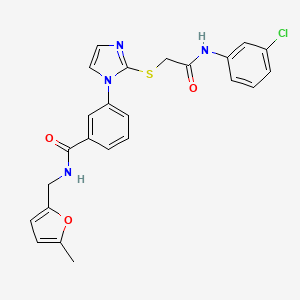
![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
